(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
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Overview
Description
(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the piperazine moiety, and the final coupling with the benzenesulfonate group. Common reagents used in these steps include thionyl chloride, piperazine, and benzenesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures and solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate include:
- 2-Aminoethyl methacrylate phenothiazine
- tert-Butylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-5-6-10-19(17)30-32(28,29)18-8-3-2-4-9-18/h2-10,15H,11-14H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYEJLOGNYZGN-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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